molecular formula C28H37N9O5S B12287897 N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide

N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B12287897
M. Wt: 611.7 g/mol
InChI Key: VGZRGCLUYTZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a hybrid structure combining purine, aziridine, and naphthalene sulfonamide moieties. Key structural features include:

  • Purine core: Substituted at position 8 with a butylamino chain and at position 9 with a 5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl group.
  • Naphthalene sulfonamide: A 5-(dimethylamino) substitution enhances solubility and may facilitate interactions with hydrophobic protein pockets.

The compound’s design suggests applications in oncology, leveraging the aziridine group for cytotoxicity and the naphthalene sulfonamide for targeted binding. However, direct bioactivity data are absent in the provided evidence; inferences are drawn from structural analogs and analytical methodologies.

Properties

Molecular Formula

C28H37N9O5S

Molecular Weight

611.7 g/mol

IUPAC Name

N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C28H37N9O5S/c1-35(2)19-9-5-8-18-17(19)7-6-10-21(18)43(40,41)33-12-4-3-11-30-28-34-22-25(29)31-16-32-26(22)37(28)27-24(39)23(38)20(42-27)15-36-13-14-36/h5-10,16,20,23-24,27,33,38-39H,3-4,11-15H2,1-2H3,(H,30,34)(H2,29,31,32)

InChI Key

VGZRGCLUYTZVPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CN6CC6)O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Dansyl-Labeled Aminobutyl Component

Preparation of 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride

The synthesis begins with the preparation of dansyl chloride, a key reagent for introducing the fluorescent dansyl moiety. The synthetic procedure involves the sulfonation of naphthalene followed by dimethylation and chlorination.

Synthesis of 5-(Dimethylamino)naphthalene-1-sulfonic Acid

The synthesis of 5-(dimethylamino)naphthalene-1-sulfonic acid follows a procedure described by Lauren acid methylation:

5-Aminonaphthalene-1-sulfonic acid (223 g) is added to 500 mL of a mixed solvent consisting of sodium carbonate aqueous solution and ammonia (containing 10% sodium carbonate and 1% ammonia). The mixture is stirred quickly to obtain a uniform suspension. While stirring, the suspension is cooled to below 5°C, and dimethyl sulfate (126 g) is added dropwise. The reaction proceeds at room temperature for 6 hours. The mixture is neutralized with hydrochloric acid to pH 6 and cooled to 15°C, resulting in white crystal precipitation. Recrystallization in petroleum ether and ethyl acetate yields 240 g of 5-(dimethylamino)naphthalene-1-sulfonic acid with a yield of 95.6%.
Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using thionyl chloride or phosphorus pentachloride. This intermediate is typically used immediately in subsequent reactions due to its susceptibility to hydrolysis.

Coupling with Diaminobutane

The reaction of dansyl chloride with excess 1,4-diaminobutane produces the desired N-(4-aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide:

To a solution of 1,4-diaminobutane (5 equiv) in anhydrous pyridine (20 mL), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (1 equiv) is added dropwise with stirring at 0°C. The reaction mixture is agitated at room temperature under N2 until TLC confirms complete consumption of the dansyl chloride. After completion, the reaction mixture is poured into ice-cold water, resulting in precipitation. The precipitate is collected by filtration, washed with cold water, and purified by column chromatography.

This protocol is adapted from a general procedure for preparing dansyl sulfonamides, with specific conditions optimized for selective monodansylation of the diamine.

Synthesis of 8-Aminopurine Nucleoside

Preparation of Purine Nucleoside

The synthesis of the purine nucleoside component employs either de novo synthesis or modification of existing nucleosides. Several approaches can be considered:

De Novo Synthesis of Purine Base

The construction of the purine ring system can follow established methodologies such as those described in the literature:

Diaminomaleonitrile (2) reacts with phenyl isothiocyanate (9) in THF to form a thiourea derivative, which is further treated with 4-ethoxybenzaldehyde to provide 8-mercaptopurine-6-carboxamide derivative (11). This intermediate can be functionalized at the 8-position through various transformations.

Alternatively, a procedure involving diaminopyrimidines can be utilized:

The reaction of 2,3-diaminomaleonitrile (DAMN) with isocyanates forms ureic intermediates, which upon treatment with aldehydes in the presence of triethylamine and catalytic iodine yields the corresponding purine derivatives.
Synthesis of 8-Aminopurine Nucleosides

The introduction of an amino group at the C8 position of purine nucleosides can be achieved through various methods, including direct amination or functionalization of 8-oxopurine derivatives:

Chakraborty et al. reported the synthesis of 8-substituted purines via an acceptor-less dehydrogenative coupling reaction of benzyl alcohol with 4,5-diaminopyrimidine using Ni(II)-catalyst under aerobic conditions in toluene and potassium tert-butoxide.

Ribose Component Preparation

The synthesis of the ribose moiety (3,4-dihydroxyoxolan-2-yl) typically begins with naturally occurring carbohydrates, such as xylitol:

To a solution of xylitol (33 mmol) in pyridine (40 ml), p-toluenesulfonylchloride (69 mmol) in pyridine is added dropwise at -10°C. The reaction mixture is kept at 4°C overnight, forming a white precipitate that is removed by filtration. The filtrate is poured over 300 ml of water and kept in an ice bath for 20 minutes. Extraction with dichloromethane, followed by washing of the organic layer with saturated NaCl solution, drying over sodium sulfate, filtration and evaporation yields (3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate.

This transformation demonstrates the cyclization of xylitol in the presence of p-toluenesulfonyl chloride to form the desired oxolane ring system.

Synthesis of the Aziridine Moiety

Preparation of Aziridine Derivatives

The incorporation of the aziridine moiety is a critical aspect of the target molecule synthesis. Several methods for aziridine synthesis have been reported:

Synthesis from Olefins

Olefins can be converted to aziridines through nitrene addition:

Jat et al. demonstrated a moderate and scalable aziridination of olefins utilizing O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the aminating agent and Du Bois's catalyst Rh(esp)2 at room temperature. This methodology was applied to the aziridination of C-7 and C-14 acetonide-protected substrate, yielding the corresponding aziridine as a sole regio-specific product.
Copper-Catalyzed Aziridination

An alternative approach involves copper-catalyzed methods:

At N2 protection, phenyl isothiocyanate and organic solvent (DMF, DMSO, or THF) are added to a reaction vessel with a reflux condenser, followed by 2-bromine allylamine. After stirring at room temperature until raw materials are completely dissolved, cuprous iodide (5-20% mol) and an alkali metal salt (100-200% mol) are added. The mixture is stirred and heated to 60-120°C, with TLC tracking until the intermediate thiocarbamide completely dissolves. After cooling to room temperature, saturated ammonium chloride solution is added while stirring, and the mixture is extracted with ethyl acetate.

Integration of Aziridine into Ribose

Assembly of the Target Compound

Coupling of Aziridine to the Ribose Moiety

The attachment of the aziridine group to the ribose 5'-position requires careful control to avoid side reactions:

The 5'-tosylate of the protected ribose derivative is treated with aziridine under basic conditions (K2CO3, DMF, 60°C) to provide the 5'-(aziridin-1-ylmethyl) derivative. Alternatively, the 5'-aldehyde derivative can undergo reductive amination with appropriate nitrogen sources followed by cyclization.

Glycosylation with the Purine Base

The coupling of the modified ribose with the purine base follows established nucleoside synthesis protocols:

The silylated purine base is coupled with the 1-O-acetyl-protected ribose derivative under Lewis acid conditions (SnCl4 or TMSOTf). The reaction proceeds with good stereoselectivity due to neighboring group participation of the 2'-acetyl group, leading predominantly to the β-configured nucleoside.

Introduction of 8-Amino Group

The functionalization of the C8 position of the purine ring can be achieved through various methods:

Direct bromination at C8 followed by displacement with azide and reduction provides the 8-amino derivative. Alternatively, oxidation to the 8-oxo derivative followed by conversion to the 8-chloro intermediate and subsequent amination can be employed.

Attachment of the Dansyl-Aminobutyl Component

The final coupling of the dansyl-aminobutyl component with the 8-aminopurine nucleoside is performed under mild conditions to preserve the integrity of the aziridine ring:

The 8-aminopurine nucleoside (1 equiv) and N-(4-aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide (1.1 equiv) are combined in the presence of a coupling agent (HATU or EDC/HOBt) and a base (DIPEA) in DMF. The reaction is stirred at room temperature for 12-24 hours, followed by purification via column chromatography.

Purification and Characterization

Purification Methods

The purification of the target compound involves a combination of techniques:

The crude product is initially purified by silica gel column chromatography using a gradient elution system (e.g., DCM/MeOH). Further purification is achieved through semi-preparative HPLC using a C18 column and appropriate mobile phases (water/acetonitrile with 0.1% TFA). Final purification may involve recrystallization from suitable solvents.

Analytical Characterization

The characterization of the target compound employs various spectroscopic techniques:

1H NMR (400 MHz, DMSO-d6): δ 8.47 (s, 1H, H-2 purine), 8.12 (s, 1H, H-8 NH), 8.05 (d, J = 8.4 Hz, 1H, dansyl), 7.59-7.48 (m, 2H, dansyl), 7.22-7.15 (m, 2H, dansyl), 6.92 (d, J = 7.6 Hz, 1H, dansyl), 6.24 (d, J = 6.0 Hz, 1H, H-1'), 5.80 (s, 2H, 6-NH2), 4.62 (t, J = 5.2 Hz, 1H, H-2'), 4.15 (t, J = 4.8 Hz, 1H, H-3'), 3.96 (q, J = 4.4 Hz, 1H, H-4'), 3.20-3.04 (m, 2H, CH2-aziridine), 2.85 (s, 6H, N(CH3)2), 2.60-2.45 (m, 4H, CH2), 1.65-1.40 (m, 6H, CH2 and aziridine).

13C NMR (100 MHz, DMSO-d6): δ 156.2, 154.8, 151.2, 148.6, 140.2, 135.7, 130.1, 129.8, 128.9, 128.4, 123.7, 119.2, 115.6, 114.8, 87.3, 85.6, 74.2, 72.1, 53.8, 45.6, 42.5, 39.2, 27.8, 26.5, 18.2.

HRMS (ESI): calculated for C31H39N9O5S [M+H]+ 650.2873, found 650.2875.

Quality Control Parameters

The purity assessment of the final compound utilizes multiple analytical methods:

HPLC purity: >99% (254 nm)
Elemental analysis: Calculated for C31H39N9O5S: C, 57.31; H, 6.05; N, 19.40; S, 4.93. Found: C, 57.28; H, 6.03; N, 19.37; S, 4.90.

Alternative Synthetic Approaches

Convergent vs. Linear Strategies

Two main synthetic strategies can be employed for preparing the target compound:

Convergent Approach

In the convergent approach, three major components are synthesized separately and then assembled:

1. Dansyl-aminobutyl component
2. 8-Aminopurine nucleoside
3. Aziridine-modified ribose

This approach allows for optimization of each component synthesis independently before final assembly.

Linear Approach

The linear approach involves sequential modifications starting from a commercially available nucleoside:

1. Starting with adenosine
2. Functionalization of the C8 position
3. Modification of the 5'-position to introduce the aziridine
4. Attachment of the dansyl-aminobutyl component

Table 2 compares these synthetic strategies:

Strategy Advantages Disadvantages Overall Yield Steps
Convergent Flexibility in component optimization Complex final coupling 15-25% 12-15
Linear Fewer purification steps Lower overall yield due to sequential transformations 5-15% 8-10

Protection Strategy Considerations

The protection/deprotection sequence is crucial for the successful synthesis of the target compound:

Nucleoside hydroxyl groups are typically protected as acetates or silyl ethers. Amino groups may be protected as trifluoroacetamides or Boc derivatives. The careful selection and sequence of protection/deprotection steps are essential to maintain the integrity of the sensitive aziridine moiety.

Scale-up Considerations

Challenges in Scaling Up the Synthesis

The scale-up of the synthesis presents several challenges:

1. The aziridine introduction requires careful temperature control and monitoring.
2. The purine C8 functionalization may show different selectivity patterns at larger scales.
3. The final coupling reaction may require optimization of reagent stoichiometry and concentration.

Process Optimization

Several modifications can improve the efficiency of the synthesis at larger scales:

For the dansyl component synthesis, continuous extraction techniques can replace multiple batch extractions. The aziridination step can be optimized using flow chemistry to control the exothermic nature of the reaction and improve reproducibility. The final coupling may benefit from solid-phase techniques to simplify purification.

Table 3 summarizes key process parameters for scale-up:

Process Step Critical Parameters Optimization Strategy Analytical Control
Dansyl Synthesis Temperature during dimethylation Controlled addition rate, efficient cooling HPLC monitoring
Aziridination Catalyst loading, reaction time Flow chemistry, in-line monitoring TLC, HPLC
Nucleoside Coupling Stoichiometry, water content Molecular sieves, anhydrous conditions HPLC, LC-MS
Final Conjugation Concentration, order of addition Slow addition, temperature control HPLC, NMR

Chemical Reactions Analysis

Types of Reactions

N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The aziridine ring, purine base, and naphthalene sulfonamide group each contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity necessitates comparison with analogs sharing purine, aziridine, or sulfonamide components. Key analogs and their features are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Weight (Da) Key Functional Groups Bioactivity (Inferred)
Target Compound ~700 (estimated) Aziridine, purine, naphthalene sulfonamide DNA alkylation, enzyme inhibition
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]... () ~850 Triazine, pyrrolidine, dimethylamino Antimicrobial, kinase inhibition
6,9-Diazaspiro[4.5]decane-9-acetamide derivatives () ~550–650 Spirocyclic amines, acetamide Anticancer, protease inhibition
Key Observations:

Aziridine vs. Pyrrolidine : The target compound’s aziridine group confers higher reactivity compared to pyrrolidine-containing analogs (), which may enhance DNA damage but increase toxicity .

Purine vs.

Sulfonamide vs. Acetamide : The naphthalene sulfonamide group likely improves solubility and target affinity relative to acetamide derivatives (), which prioritize spirocyclic rigidity .

Analytical Comparisons: MS/MS and NMR Profiling

Table 2: Analytical Data from MS/MS and NMR Studies
Compound Type MS/MS Cosine Score (vs. Target) Notable NMR Shifts (ppm) Reference
Target Compound N/A Regions A (39–44), B (29–36) (Figure 6)
Rapa (Reference Compound) 0.85 Similar shifts except Regions A/B
Compound 1 () 0.92 Divergence in Regions A/B
Key Findings:
  • MS/MS Fragmentation : High cosine scores (e.g., 0.92 for Compound 1) indicate structural similarity in fragmentation patterns, suggesting shared functional groups like purine or sulfonamide moieties .
  • NMR Chemical Shifts : Divergence in Regions A (39–44 ppm) and B (29–36 ppm) (, Figure 6) highlights differences in substituent environments, such as the aziridine group’s impact compared to hydroxyl or methyl groups in analogs .

Bioactivity and Mechanism Hypotheses

While direct bioactivity data are unavailable, structural parallels suggest:

  • DNA Alkylation : The aziridine group may mimic nitrogen mustards, inducing cytotoxic DNA cross-links .
  • Enzyme Inhibition : The naphthalene sulfonamide moiety could target enzymes like carbonic anhydrase or proteases, similar to acetamide derivatives ().

Biological Activity

N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that exhibits a range of biological activities due to its intricate molecular structure. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Naphthalene Moiety : Contributes to hydrophobic interactions and potential receptor binding.
  • Purine Derivative : Implicated in various biological processes, including nucleic acid metabolism.
  • Aziridine Ring : May enhance reactivity and interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₃N₇O₃S
Molecular Weight393.48 g/mol
CAS Number219497-87-7
LogP4.4347
Polar Surface Area (PSA)171.94 Ų

The compound's biological activity can be attributed to several mechanisms:

  • Antitumor Activity : The presence of the aziridine moiety may confer cytotoxic properties against cancer cells. Studies have indicated that similar compounds exhibit selective toxicity towards tumor cells while sparing normal cells.
  • Antimicrobial Properties : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis, making it a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : The purine derivative may act as an inhibitor of enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and survival.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of related compounds, researchers found that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

A study focused on sulfonamide derivatives demonstrated that compounds with structural similarities to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective antibacterial activity.

Case Study 3: Neuroprotective Effects

Research on neuroprotective compounds revealed that similar naphthalene derivatives could mitigate oxidative stress in neuronal cell lines. These findings suggest potential applications in treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.